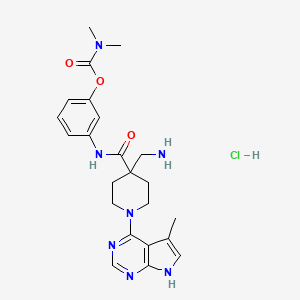
MADTP-372
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MADTP-372 is a potent and selective inhibitor of the induction of cytopathic effect by CHIKV and VEEV.
Wissenschaftliche Forschungsanwendungen
Decoupling the Multiagent Disjunctive Temporal Problem
In the realm of scheduling problems involving interdependent agents, the Multiagent Disjunctive Temporal Problem (MaDTP) is a significant concept. A study by Boerkoel and Durfee (2013) presents the first algorithm for decoupling MaDTPs, enabling each agent to manage its schedule independently by adopting local constraints. This decoupling improves the efficiency of finding solution spaces for MaDTPs, particularly with interconnected agents' schedules, and introduces novel flexibility metrics for MaDTPs (Boerkoel & Durfee, 2013).
Dynamic Study of Methanol Adsorption
Another study explores the dynamics of adsorption in adsorptive chillers, focusing on the activated carbon ACM-35.4 and methanol working pair. Gordeeva and Aristov (2014) examined various factors, including adsorbent grain size and bed thickness, and provided practical recommendations for optimizing the Specific Cooling Power (SCP) of adsorptive chillers (Gordeeva & Aristov, 2014).
Nucleoporin Nup-358 and Ran-binding Sites
A study by Yaseen and Blobel (1999) identified two distinct classes of Ran-binding sites on the nucleoporin Nup-358, revealing insights into the nuclear pore complex (NPC) structure and function. This research offers a detailed analysis of the RBH domains and the zinc finger domain's unique binding properties with RanGDP and RanGTP (Yaseen & Blobel, 1999).
Study on Multi-service Transport Platform Technology
Huang Mao-dong (2007) discusses the integration and exchange of various communication services on Multi-Service Transport Platforms (MSTP), specifically for scientific research vessels. This paper highlights the key technologies for signaling transmission, voice exchange, and video data stream packaging, emphasizing the role of MSTP in ensuring stable and reliable multi-service transmission (Huang Mao-dong, 2007).
Distributed Approach to Summarizing Spaces of Multiagent Schedules
Boerkoel and Durfee (2012) introduced the Multiagent Disjunctive Temporal Problem (MaDTP) as a new distributed formulation. They explored a distributed algorithm that effectively summarizes agents' solution spaces, focusing on local decomposability to protect strategic interests and support typical queries (Boerkoel & Durfee, 2012).
Eigenschaften
Produktname |
MADTP-372 |
|---|---|
Molekularformel |
C15H17N5O2 |
Molekulargewicht |
299.33 |
IUPAC-Name |
5-Ethyl-3-(3-isopropoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H17N5O2/c1-4-12-16-14-13(15(21)17-12)18-19-20(14)10-6-5-7-11(8-10)22-9(2)3/h5-9H,4H2,1-3H3,(H,16,17,21) |
InChI-Schlüssel |
KOZHUHKSHBHDAI-UHFFFAOYSA-N |
SMILES |
O=C1C(N=NN2C3=CC=CC(OC(C)C)=C3)=C2N=C(CC)N1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MADTP372; MADTP-372; MADTP 372 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,4S,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol](/img/structure/B1193016.png)

